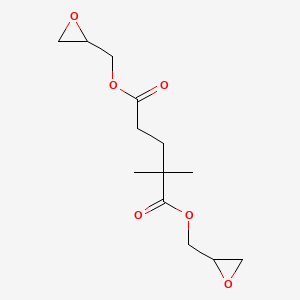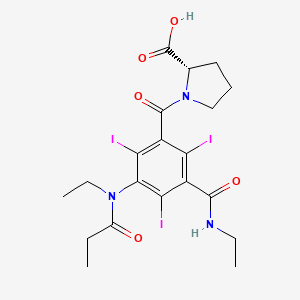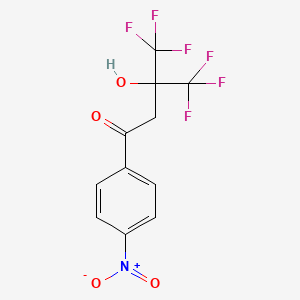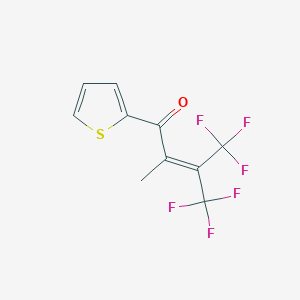
4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of thiophene derivatives with trifluoromethyl ketones under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. The use of advanced purification methods, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may yield alcohols or thiols.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used to study the effects of trifluoromethyl groups on biological activity. It can serve as a model compound for understanding the interactions between fluorinated molecules and biological systems.
Medicine
In medicinal chemistry, the compound’s unique properties make it a candidate for drug development
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
Wirkmechanismus
The mechanism of action of 4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one involves its interaction with specific molecular targets. The trifluoromethyl groups and thiophene ring may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other trifluoromethyl-substituted ketones and thiophene derivatives. Examples include:
- 4,4,4-Trifluoro-2-methyl-1-(phenyl)-3-(trifluoromethyl)but-2-en-1-one
- 4,4,4-Trifluoro-2-methyl-1-(furan-2-yl)-3-(trifluoromethyl)but-2-en-1-one
Uniqueness
The uniqueness of 4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one lies in its specific combination of trifluoromethyl groups and a thiophene ring. This structure imparts unique chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
35444-11-2 |
|---|---|
Molekularformel |
C10H6F6OS |
Molekulargewicht |
288.21 g/mol |
IUPAC-Name |
4,4,4-trifluoro-2-methyl-1-thiophen-2-yl-3-(trifluoromethyl)but-2-en-1-one |
InChI |
InChI=1S/C10H6F6OS/c1-5(7(17)6-3-2-4-18-6)8(9(11,12)13)10(14,15)16/h2-4H,1H3 |
InChI-Schlüssel |
XVIOQRWANXHWNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C(F)(F)F)C(F)(F)F)C(=O)C1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14685619.png)
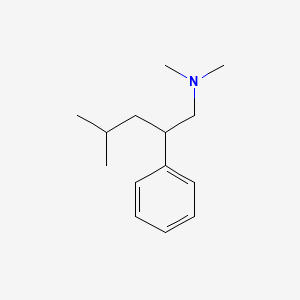

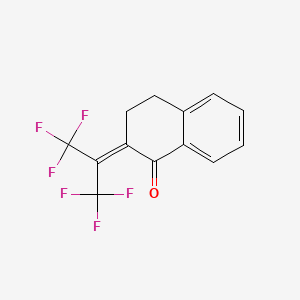
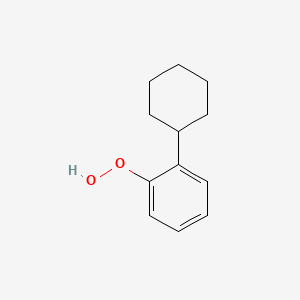
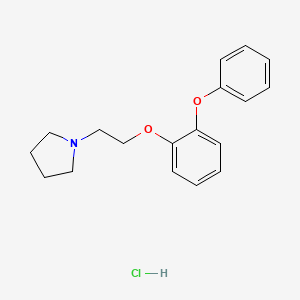
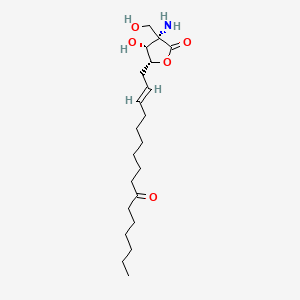
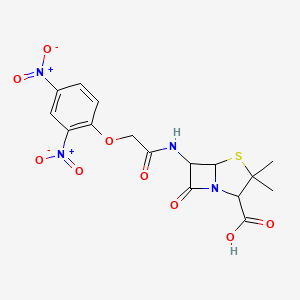
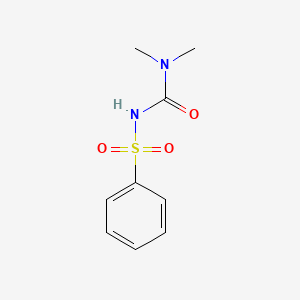
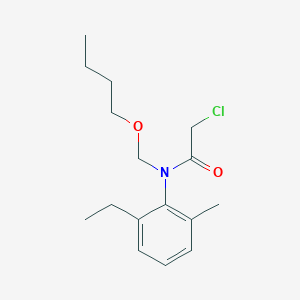
![Methyl[2-(pyridin-2-yloxy)ethyl]amine](/img/structure/B14685706.png)
